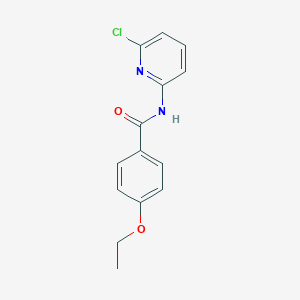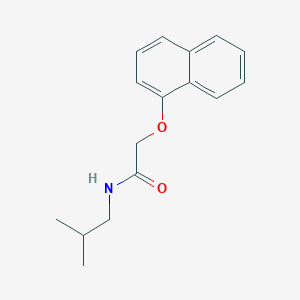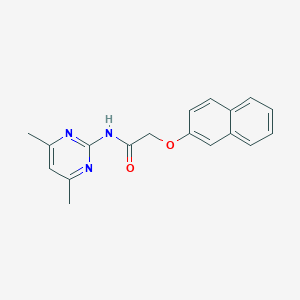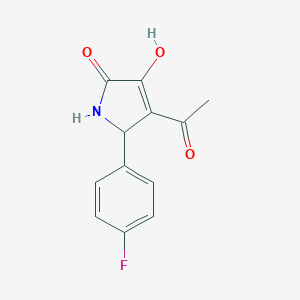![molecular formula C22H23ClN2O4 B506042 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[3-(PROPAN-2-YLOXY)PROPYL]-5-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B506042.png)
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[3-(PROPAN-2-YLOXY)PROPYL]-5-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design and synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorobenzoyl Group: This step often involves acylation reactions using 4-chlorobenzoyl chloride.
Alkylation: The propan-2-yloxypropyl group is introduced via alkylation reactions using suitable alkyl halides.
Pyridin-2-yl Substitution: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester linkage in the propan-2-yloxypropyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
The pyrrol-2-one core is a common motif in drug design, and derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(quinolin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrol-2-one core with the 4-chlorobenzoyl, hydroxyl, and pyridin-2-yl groups creates a versatile scaffold for further functionalization and application in various fields.
特性
分子式 |
C22H23ClN2O4 |
|---|---|
分子量 |
414.9g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-propan-2-yloxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O4/c1-14(2)29-13-5-12-25-19(17-6-3-4-11-24-17)18(21(27)22(25)28)20(26)15-7-9-16(23)10-8-15/h3-4,6-11,14,19,26H,5,12-13H2,1-2H3/b20-18- |
InChIキー |
RLWYKLGJXPJUCT-ZZEZOPTASA-N |
異性体SMILES |
CC(C)OCCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=N3 |
SMILES |
CC(C)OCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
正規SMILES |
CC(C)OCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-isobutyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B505959.png)
![N-(2-chlorophenyl)-4-[(methoxyacetyl)amino]benzamide](/img/structure/B505960.png)


![4-chloro-3-[(2-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B505963.png)


![5-(2-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505972.png)
![methyl 4-{3-(4-ethoxybenzoyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B505975.png)
![4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505976.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505978.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505979.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505980.png)

